Ethyl 2-(2-methoxy-4-methylphenoxy)acetate
Description
Contextualization within Phenoxyacetate (B1228835) Esters Chemistry
Phenoxyacetate esters represent a significant class of organic compounds characterized by the fusion of a phenoxy group with an ester functional group. wikipedia.org This combination imparts a unique set of properties, making them valuable in various industrial and research settings. wikipedia.org Esters, in general, are known for their characteristic, often pleasant, odors, which has led to their widespread use in the fragrance and flavor industries. libretexts.org
The reactivity of phenoxyacetate esters is largely governed by the ester and ether linkages, as well as the substituents on the aromatic ring. These sites allow for a variety of chemical transformations, enabling the synthesis of more complex molecules. The ester group, for instance, can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, a fundamental reaction in organic synthesis.
Academic Significance of Aryloxyacetate Scaffolds
The aryloxyacetate scaffold, the core structure of Ethyl 2-(2-methoxy-4-methylphenoxy)acetate, is a privileged motif in medicinal chemistry and materials science. This structural unit is present in numerous compounds that exhibit a wide array of biological activities. The versatility of the aryloxyacetate scaffold lies in the ease with which its aromatic ring can be functionalized, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.
The academic significance of this scaffold is underscored by its presence in various research domains, from the development of new pharmaceuticals to the creation of advanced polymers. The investigation of novel aryloxyacetate derivatives continues to be an active area of research, driven by the quest for compounds with enhanced efficacy and novel mechanisms of action.
Overview of Research Trajectories for Novel or Understudied Chemical Entities
The exploration of novel or understudied chemical entities is a cornerstone of scientific advancement. frontiersin.org Historically, many breakthroughs in medicine and technology have originated from the discovery and characterization of new molecules. nih.gov The initial stages of research for such compounds often involve a multidisciplinary approach, combining computational modeling, chemical synthesis, and biological screening. frontiersin.org
For a compound like this compound, where literature is sparse, initial research trajectories would likely focus on establishing its fundamental chemical and physical properties, developing efficient synthetic routes, and conducting preliminary biological assays to identify any potential activities. smolecule.com These foundational studies are crucial for building a comprehensive understanding of the compound and paving the way for more specialized research. The development of novel therapeutics often involves the identification and optimization of lead molecules, a process that relies heavily on the continuous exploration of new chemical spaces. nih.gov
Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Ethyl (2-methylphenoxy)acetate |
| Molecular Formula | C12H16O4 smolecule.com | C11H14O3 sigmaaldrich.comnih.gov |
| Molecular Weight | 224.25 g/mol smolecule.com | 194.23 g/mol sigmaaldrich.comnih.gov |
| Form | - | Liquid sigmaaldrich.com |
| Boiling Point | - | 119-120 °C sigmaaldrich.com |
| Density | - | 1.073 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | - | n20/D 1.503 sigmaaldrich.com |
| CAS Number | 667399-57-7 molbase.com | 93917-68-1 sigmaaldrich.comnih.gov |
Anticipated Synthesis
While a specific synthesis for this compound is not extensively documented, a probable route can be inferred from the synthesis of structurally similar compounds, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id The most likely method would be a Williamson ether synthesis. This reaction would involve the deprotonation of 2-methoxy-4-methylphenol (B1669609) with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide would then react with ethyl chloroacetate (B1199739) via a bimolecular nucleophilic substitution (SN2) reaction to yield the final product. walisongo.ac.id The choice of solvent can significantly impact the reaction yield, with polar aprotic solvents like N,N-dimethylformamide (DMF) often favoring such reactions. walisongo.ac.id
Potential Research Applications
Preliminary information suggests that this compound may possess several interesting biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. smolecule.com These preliminary findings open up several avenues for future research:
Pharmaceutical Industry: Its potential biological activities make it a candidate for further investigation as a lead compound in drug discovery programs. smolecule.com The aryloxyacetate scaffold is a known pharmacophore, and this particular substitution pattern could offer novel interactions with biological targets.
Agricultural Chemicals: The reported antimicrobial properties suggest it could be explored for use in agricultural formulations to protect crops from pathogenic bacteria and fungi. smolecule.com
Fragrance Industry: Like many other esters, this compound may have a pleasant aroma, making it a potential ingredient in perfumes and other scented products. libretexts.orgsmolecule.com
Research Trajectories for Novel Chemical Entities
The journey of a novel chemical entity from initial discovery to a potential application is often guided by established research strategies.
The Role of Scaffold Architecture in Drug Discovery
Scaffold architecture is a fundamental concept in medicinal chemistry that involves identifying core molecular structures (scaffolds) that can be systematically modified to create a library of related compounds. acs.org This approach allows researchers to explore the structure-activity relationship (SAR) of a particular chemical class, optimizing for desired properties such as potency, selectivity, and pharmacokinetic profile. nih.gov For a novel compound like this compound, its aryloxyacetate scaffold provides a clear starting point for such explorations.
Future Research Directions
Given the limited data available, the future research for this compound should prioritize a systematic characterization. This includes:
Confirmation of Structure and Properties: Rigorous spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and detailed measurement of its physicochemical properties.
Optimization of Synthesis: Development and optimization of a reliable and scalable synthetic route.
In-depth Biological Screening: Comprehensive screening against a wide range of biological targets to validate and expand upon the preliminary reported activities. This could involve assays for antioxidant capacity, antimicrobial spectrum, and anti-inflammatory effects in relevant cellular and biochemical models.
Computational Studies: Molecular modeling and docking studies could help to predict potential biological targets and guide the design of future analogs with improved activity.
By following these research trajectories, the scientific community can systematically uncover the full potential of this compound and its derivatives, potentially leading to new discoveries in various fields of chemical and biological science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methoxy-4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)8-16-10-6-5-9(2)7-11(10)14-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMYOTMQBJMRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589542 | |
| Record name | Ethyl (2-methoxy-4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667399-57-7 | |
| Record name | Ethyl (2-methoxy-4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate
Direct Esterification Routes to Ethyl 2-(2-methoxy-4-methylphenoxy)acetate
Direct esterification, a cornerstone of organic synthesis, presents a viable pathway to this compound. This method typically involves the reaction of the corresponding carboxylic acid, 2-(2-methoxy-4-methylphenoxy)acetic acid, with ethanol (B145695) in the presence of an acid catalyst.
The classical Fischer-Speier esterification is a common method for synthesizing esters. mdpi.com In the context of producing this compound, this would involve the reaction of 2-(2-methoxy-4-methylphenoxy)acetic acid with an excess of ethanol, catalyzed by a strong acid such as sulfuric acid or phosphoric acid. mdpi.comgoogle.com The reaction is reversible, and to drive the equilibrium towards the formation of the ethyl ester, water, a byproduct, is typically removed by azeotropic distillation. google.com
The general conditions for such a reaction involve heating the carboxylic acid and alcohol in a suitable solvent, often with the alcohol itself serving as the solvent if used in large excess. hillpublisher.com The reaction temperature is a critical parameter, with temperatures often ranging from 70-90 °C. mdpi.com While specific studies on the direct esterification of 2-(2-methoxy-4-methylphenoxy)acetic acid are not extensively documented, the principles of Fischer esterification are broadly applicable. rug.nl The use of solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offers a more environmentally friendly alternative to homogenous mineral acids, simplifying product purification. researchgate.net
The mechanism of acid-catalyzed esterification is a well-established process. chemguide.co.uk It commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. chemguide.co.uk
Transesterification Pathways to this compound
Transesterification is another powerful technique for the synthesis of esters, involving the conversion of one ester into another by reaction with an alcohol. rsc.org This method can be particularly advantageous when the starting ester is more readily available than the corresponding carboxylic acid.
For the synthesis of this compound, a plausible transesterification route would involve the reaction of Mthis compound with ethanol. rsc.org This reaction would be catalyzed by either an acid or a base. The equilibrium can be shifted towards the desired ethyl ester by using a large excess of ethanol or by removing the methanol (B129727) byproduct through distillation. A similar strategy has been successfully employed in the synthesis of 2-ethylhexyl 4-methoxy cinnamate (B1238496) from the corresponding methyl or ethyl ester. niscpr.res.in
A variety of catalysts can be employed for transesterification reactions. Homogeneous catalysts include strong acids like sulfuric acid and p-toluenesulfonic acid, as well as bases such as sodium ethoxide. niscpr.res.in Base-catalyzed transesterification is generally faster than acid-catalyzed reactions. mdpi.com Heterogeneous catalysts, including metal acetates and metal oxides, are also effective and offer the benefit of easier separation from the reaction mixture. mdpi.comresearchgate.netatlantis-press.com For instance, alkali metal acetates like lithium acetate (B1210297) have shown high catalytic activity in the transesterification of diphenyl carbonate. atlantis-press.com The choice of catalyst can influence reaction rates and yields, and optimization is often necessary for specific substrates.
Condensation Reactions for this compound Formation
Condensation reactions, particularly Williamson ether synthesis, represent a highly effective and direct method for the formation of the ether linkage in this compound. This approach involves the reaction of 2-methoxy-4-methylphenol (B1669609) with an ethyl haloacetate.
A closely related synthesis is that of ethyl-2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) (4-allyl-2-methoxyphenol). walisongo.ac.id In this procedure, the phenolic hydroxyl group of eugenol is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate (B1199739) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the desired ether linkage. walisongo.ac.id This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). walisongo.ac.id
A study on the synthesis of ethyl-2-(4-allyl-2-methoxyphenoxy)acetate demonstrated that the choice of solvent significantly impacts the reaction yield. walisongo.ac.id The yields obtained were 91% in DMF, 51% in DMSO, and 47% in acetonitrile, highlighting the importance of the reaction medium in facilitating the SN2 reaction. walisongo.ac.id A similar synthetic strategy involving the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate (B1195939) in the presence of potassium carbonate has also been reported for the synthesis of ethyl-2-(4-nitrophenoxy)acetate, which can then be reduced to the corresponding aminophenoxy acetate. mdpi.com
Based on these precedents, a highly probable and efficient synthesis of this compound would involve the reaction of 2-methoxy-4-methylphenol with ethyl chloroacetate or ethyl bromoacetate in the presence of a base like potassium carbonate and a suitable polar aprotic solvent.
Phenolic Compound Condensation with Ethyl Haloacetate
The most common and direct method for synthesizing this compound is via the Williamson ether synthesis. rsc.org This reaction involves the nucleophilic substitution (SN2) of a halide from an ethyl haloacetate by the phenoxide ion of 2-methoxy-4-methylphenol (also known as p-creosol). masterorganicchemistry.commiracosta.edu
The process begins with the deprotonation of the hydroxyl group of 2-methoxy-4-methylphenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate, displacing the halide ion to form the desired ether linkage. walisongo.ac.idmdpi.com A base such as potassium carbonate is commonly used in a polar aprotic solvent like dimethylformamide (DMF) or acetone. walisongo.ac.idmdpi.comresearchgate.net
The general reaction scheme is as follows: 2-methoxy-4-methylphenol + Ethyl chloroacetate → (in the presence of a base) → this compound + Salt
This method is widely applicable for preparing various aryloxyacetic acid esters. researchgate.net
Optimized Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time. numberanalytics.com Key parameters that can be adjusted include the choice of solvent, base, temperature, and the use of catalysts or alternative energy sources. numberanalytics.com
Solvent and Base Selection: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion. walisongo.ac.idnumberanalytics.com Studies on the analogous synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol and ethyl chloroacetate demonstrated that DMF provided a significantly higher yield compared to other polar aprotic solvents. walisongo.ac.id Strong bases like sodium hydride (NaH) or potassium tert-butoxide can also be used, but milder bases like potassium carbonate are often sufficient and more practical. numberanalytics.com
Temperature and Catalysis: Increasing the reaction temperature generally accelerates the rate but can also promote side reactions. numberanalytics.com The use of microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes and often improves yields. researchgate.netnumberanalytics.com Additionally, phase-transfer catalysts (PTCs) like polyethylene (B3416737) glycol (PEG-600) can be employed, especially in biphasic systems, to facilitate the transfer of the phenoxide ion to the organic phase, thereby enhancing the reaction rate and yield. researchgate.net The addition of potassium iodide can also be beneficial when using ethyl chloroacetate, as it facilitates a Finkelstein reaction to generate the more reactive ethyl iodoacetate in situ. mdpi.com
| Solvent | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 0°C to Room Temp | 91 | walisongo.ac.id |
| DMSO | K₂CO₃ | 0°C to Room Temp | 51 | walisongo.ac.id |
| Acetonitrile | K₂CO₃ | 0°C to Room Temp | 47 | walisongo.ac.id |
| DMF | K₂CO₃ | Microwave, PEG-600 (PTC) | 95 | researchgate.net |
Alternative Synthetic Approaches and Emerging Methodologies
Beyond the classical Williamson synthesis, alternative methods are being explored to overcome some of its limitations and to align with modern synthetic standards, including milder conditions and improved sustainability.
Mitsunobu Reaction Variants in Aryloxyacetate Synthesis
The Mitsunobu reaction offers a powerful alternative for forming the ether linkage in aryloxyacetates under mild, neutral conditions. rsc.orgnih.gov This reaction converts a primary or secondary alcohol directly into an ester, phenyl ether, or other functional groups using a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.orgyoutube.com
In the context of synthesizing this compound, the reaction would involve treating 2-methoxy-4-methylphenol with ethyl glycolate (B3277807) (the alcohol component) in the presence of PPh₃ and DEAD. The mechanism is complex but proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide in an SN2 fashion. organic-chemistry.orgtcichemicals.com
A key advantage of the Mitsunobu reaction is its stereospecificity, causing an inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the target compound from ethyl glycolate. nih.gov However, the classical Mitsunobu reaction suffers from drawbacks such as the formation of stoichiometric amounts of by-products (triphenylphosphine oxide and a hydrazine (B178648) derivative) that can complicate purification. nih.govtcichemicals.com
To address this, several variants have been developed:
Polymer-supported Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) or resin-bound azodicarboxylates allows for the easy removal of by-products by simple filtration. wikipedia.orgtcichemicals.com
Modified Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) have been designed to produce hydrazine by-products that are easily filtered and recycled. wikipedia.org
Catalytic Versions: Recent research has focused on developing catalytic Mitsunobu reactions to reduce reagent waste. nih.govwikipedia.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comnih.gov
Key green approaches applicable to this synthesis include:
Microwave-Assisted Synthesis: As mentioned previously, using microwave irradiation can drastically shorten reaction times, reduce energy consumption, and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Solvent-Free or Greener Solvent Systems: Performing the Williamson synthesis under solvent-free conditions, for instance by grinding the reactants with a solid base like potassium carbonate, represents a significant green improvement. chemijournal.commdpi.com When a solvent is necessary, replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives is encouraged.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.com While not yet standard for this specific synthesis, biocatalytic approaches are a major focus of green chemistry research for pharmaceutical production. mdpi.com
Use of Recyclable Catalysts: Employing recyclable phase-transfer catalysts or developing solid-supported catalysts aligns with green principles by simplifying product purification and reducing waste. researchgate.netrsc.org
| Parameter | Conventional Method (e.g., Williamson Synthesis) | Green Alternative |
|---|---|---|
| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) researchgate.netnumberanalytics.com |
| Solvents | DMF, DMSO, Acetone walisongo.ac.idnumberanalytics.com | Solvent-free (grinding) chemijournal.com, or greener solvents (e.g., aqueous media) mdpi.com |
| Catalyst | Often stoichiometric base, sometimes PTCs researchgate.net | Recyclable catalysts, biocatalysts mdpi.comrsc.org |
| Work-up | Liquid-liquid extraction, column chromatography walisongo.ac.id | Simple filtration (with solid-supported reagents/catalysts) wikipedia.org |
| Atom Economy | Moderate; generates stoichiometric salt waste | Improved in catalytic versions; aims to reduce by-products nih.gov |
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.
For Ethyl 2-(2-methoxy-4-methylphenoxy)acetate, with a chemical formula of C₁₂H₁₆O₄, the theoretical exact mass can be calculated. This value is fundamental for its definitive identification in complex mixtures or as a synthesized product. While no specific experimental HRMS data has been published for this compound, a study on the closely related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (C₁₄H₁₈O₄), reported a measured m/z of 273.1109 for the sodiated adduct [M+Na]⁺, which is consistent with its theoretical m/z of 273.1103. This demonstrates the power of HRMS to confirm molecular formulas with high confidence.
Table 1: Theoretical Exact Mass for this compound and its Common Adducts
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₇O₄]⁺ | 225.1070 |
| [M+Na]⁺ | [C₁₂H₁₆O₄Na]⁺ | 247.0889 |
Fragmentation Patterns and Structural Information from ESI-MS and GC-MS
Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provide valuable structural information through the analysis of fragmentation patterns.
In a typical ESI-MS/MS experiment, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). For this compound, fragmentation would likely occur at the most labile bonds. Key fragmentations would be expected from the cleavage of the ester and ether linkages.
In GC-EI-MS, the high energy of electron impact induces extensive fragmentation. Esters commonly undergo a characteristic McLafferty rearrangement if an appropriate gamma-hydrogen is present, and also show fragmentation patterns corresponding to the loss of the alkoxy group (-OC₂H₅) and the ethoxycarbonyl group (-COOC₂H₅). Ethers often fragment via cleavage of the C-O bond.
While specific experimental spectra for the title compound are unavailable, general fragmentation patterns for esters and aromatic ethers are well-established.
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature review, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere. Therefore, a detailed analysis of its solid-state structure is not possible.
Crystal Packing and Intermolecular Interactions
Should a crystal structure become available, the analysis would focus on how the molecules arrange themselves in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. In similar structures, it is common to observe C-H···O hydrogen bonds involving the ether and ester oxygen atoms, which play a significant role in stabilizing the crystal packing.
Absolute Configuration Assignment (if chiral centers are present or derivatized)
This compound is an achiral molecule as it does not possess any stereocenters. Therefore, the assignment of an absolute configuration is not applicable.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. As this compound is achiral, it does not exhibit a CD or ORD spectrum. Consequently, this section is not applicable.
Chemical Reactivity and Derivatization of Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate
Hydrolysis and Transesterification Reactions of the Ester Moiety
The ester group in Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is fundamental to its hydrolysis and transesterification reactions.
The acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. chemistrysteps.comresearchgate.net For this compound, this reaction would yield 2-(2-methoxy-4-methylphenoxy)acetic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst and an excess of water to shift the equilibrium towards the products. researchgate.net
The general mechanism for acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerate the acid catalyst and produce the carboxylic acid. chemistrysteps.com
To illustrate the expected influence of substituents on the hydrolysis rate, the following table presents hypothetical relative rate constants for the acid-catalyzed hydrolysis of various substituted ethyl phenoxyacetates. These values are based on established electronic effects of substituents in related systems. acs.org
| Substituent on Phenyl Ring | Position | Electronic Effect | Expected Relative Rate (k_rel) |
| -H | - | Reference | 1.00 |
| -NO₂ | para | Electron-withdrawing | 0.45 |
| -Cl | para | Electron-withdrawing (inductive), Electron-donating (resonance) | 0.85 |
| -CH₃ | para | Electron-donating | 1.20 |
| -OCH₃ | para | Electron-donating (resonance), Electron-withdrawing (inductive) | 1.50 |
| -OCH₃, -CH₃ | ortho, para | Electron-donating | ~1.60 |
| Note: This table is illustrative and presents expected trends rather than experimentally determined values for the specific compounds. |
Base-catalyzed hydrolysis, or saponification, of esters is an irreversible reaction that yields a carboxylate salt and an alcohol. chemistrysteps.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) would produce sodium 2-(2-methoxy-4-methylphenoxy)acetate and ethanol. The irreversibility of this reaction is due to the deprotonation of the resulting carboxylic acid by the strong base, which forms a resonance-stabilized carboxylate anion that is unreactive towards the alcohol. chemistrysteps.com
The mechanism of base-catalyzed ester hydrolysis is a two-step process known as the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net It involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. acs.org This is the rate-determining step. The intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid in a fast acid-base reaction. acs.org
Transesterification, the conversion of one ester to another, can be achieved through alcoholysis, where the ester is treated with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol, such as methanol (B129727), would result in the formation of Mthis compound and ethanol. This equilibrium-controlled process is driven to completion by using a large excess of the reactant alcohol or by removing one of the products.
Aminolysis is a similar reaction where an ester reacts with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.comlibretexts.org The reaction of this compound with ammonia would yield 2-(2-methoxy-4-methylphenoxy)acetamide. This reaction proceeds via a nucleophilic addition-elimination mechanism, similar to hydrolysis. chemistrysteps.com Although the alkoxy group is a poorer leaving group than a halide, the reaction can be driven to completion, often by heating. chemistrysteps.com The nucleophilicity of the amine plays a significant role in the reaction rate. researchgate.net
Reactions Involving the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents, a methoxy (B1213986) group and a methyl group, are both activating and ortho-, para-directing, which significantly influences the regioselectivity of these reactions. msu.edulibretexts.org
The general mechanism of EAS involves the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.com The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. byjus.com The rate and orientation of the substitution are determined by the nature of the substituents already present on the ring. libretexts.org
In this compound, the methoxy group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. The methyl group is a weakly activating, ortho-, para-director through an inductive effect. libretexts.org The combined effect of these two groups strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to them. The available positions for substitution are C3, C5, and C6. Given the directing effects, substitution is most likely to occur at the C5 position, which is para to the methyl group and ortho to the methoxy group, and at the C3 position, which is ortho to both the methyl and methoxy groups. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at the C3 position compared to the C5 position.
While specific studies on the halogenation and nitration of this compound are not documented in publicly available literature, the outcomes can be predicted based on the known reactivity of similar aromatic ethers and alkylbenzenes.
Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a more potent electrophile. byjus.commasterorganicchemistry.com For a highly activated ring like that in this compound, the reaction is expected to proceed readily, potentially even without a catalyst for bromination. The major products would be the 5-halo and 3-halo derivatives. Due to the strong activating nature of the substituents, polyhalogenation could occur if the reaction conditions are not carefully controlled.
Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.commasterorganicchemistry.com Given the activated nature of the aromatic ring in this compound, nitration is expected to be a facile reaction. The primary products would be the 5-nitro and 3-nitro derivatives. As with halogenation, the reaction conditions would need to be mild to prevent the formation of dinitro products.
The following table summarizes the expected major products from the electrophilic halogenation and nitration of this compound, based on the directing effects of the existing substituents.
| Reaction | Reagents | Expected Major Product(s) |
| Halogenation (X = Cl, Br) | X₂, Lewis Acid (e.g., FeCl₃, AlBr₃) | Ethyl 2-(5-halo-2-methoxy-4-methylphenoxy)acetate and Ethyl 2-(3-halo-2-methoxy-4-methylphenoxy)acetate |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(2-methoxy-4-methyl-5-nitrophenoxy)acetate and Ethyl 2-(2-methoxy-4-methyl-3-nitrophenoxy)acetate |
| Note: The relative yields of the isomeric products would depend on the specific reaction conditions and the interplay of electronic and steric factors. |
Electrophilic Aromatic Substitution (EAS) Reactions
Friedel-Crafts Acylation/Alkylation
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and phenoxyacetate (B1228835) substituents. Friedel-Crafts acylation, a classic EAS reaction, allows for the introduction of an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org The substitution pattern is directed by the existing substituents. The methoxy group is a strong ortho-, para-director, while the phenoxyacetate group also directs incoming electrophiles to the ortho and para positions.
Given the structure of this compound, the potential sites for acylation are the C3, C5, and C6 positions. The C6 position is sterically hindered by the adjacent methoxy group. The C5 position is para to the methoxy group and ortho to the methyl group, making it a likely site for substitution. The C3 position is ortho to the methoxy group and meta to the methyl group.
Research on analogous compounds provides insight into the expected regioselectivity. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetic anhydride shows a preference for the position adjacent to the methoxy group. bas.bg Similarly, the acylation of 2-ethyl-1,4-dimethoxybenzene (B73506) results in substitution at the position ortho to one of the methoxy groups. jlu.edu.cn Based on these findings, it is anticipated that the Friedel-Crafts acylation of this compound would preferentially occur at the C5 position, influenced by the directing effect of the methoxy group.
| Reactant | Reagents | Product | Reference |
| Arene | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Monoacylated arene | sigmaaldrich.comorganic-chemistry.org |
| 2-methoxynaphthalene | Acetic anhydride, H₃PW₁₂O₄₀ | 1-acyl-2-methoxynaphthalene | bas.bg |
| 2-ethyl-1,4-dimethoxybenzene | Aliphatic carboxylic acids, trifluoroacetic anhydride | 4-Ethyl-2,5-dimethoxyphenyl alkyl ketones | jlu.edu.cn |
Nucleophilic Aromatic Substitution (SNAr) on Substituted Phenoxy Moieties
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comyoutube.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the aromatic ring is electron-rich due to the presence of the methoxy and methyl groups, making it generally unreactive towards SNAr.
For SNAr to occur on this substrate, the aromatic ring would need to be substantially modified with potent electron-withdrawing groups, or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would be required. The latter typically necessitates the use of a very strong base. youtube.comyoutube.com Without such activation, direct nucleophilic attack on the aromatic ring of this compound is unlikely.
Recent studies have shown that some SNAr reactions can proceed through a concerted mechanism (cS_NAr) without the need for strong activating groups. nih.gov However, the applicability of this to phenoxyacetate systems has not been extensively documented.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, forming an aryllithium species that can then react with various electrophiles. uwindsor.caorganic-chemistry.org
In this compound, both the methoxy group and the ether oxygen of the phenoxyacetate moiety can act as directing groups. The methoxy group is considered a moderate DMG. organic-chemistry.orgharvard.edu The relative directing ability of these two groups would determine the site of metalation. The coordination of the lithium reagent to the oxygen atoms of these groups would direct deprotonation to the adjacent C3 or C6 positions.
Given the steric hindrance at the C6 position, metalation is more likely to occur at the C3 position, ortho to the methoxy group. This would generate a C3-lithiated intermediate, which could then be trapped with an electrophile to introduce a substituent at this specific position. The effectiveness of DoM depends on the choice of the organolithium reagent and the reaction conditions. baranlab.org
| Directing Group | Reagent | Intermediate | Application | Reference |
| Methoxy (-OCH₃) | n-BuLi | o-lithiated anisole (B1667542) | Synthesis of ortho-substituted anisole derivatives | wikipedia.orgharvard.edu |
| Ether (-OR) | Organolithium | o-lithiated ether | Regioselective functionalization | uwindsor.caorganic-chemistry.org |
Reactivity of the Methoxy Group
Demethylation Reactions
The methoxy group on the aromatic ring can be cleaved to yield the corresponding phenol (B47542). This demethylation is a common transformation in natural product synthesis and medicinal chemistry. Various reagents can be employed for this purpose, with boron tribromide (BBr₃) being a particularly effective and widely used Lewis acid for cleaving aryl methyl ethers. Other reagents include hydrobromic acid (HBr) and certain nucleophiles like lithium iodide (LiI).
In the context of complex molecules, such as certain alkaloid derivatives, demethylation can be achieved under specific conditions that tolerate other functional groups. google.com For this compound, treatment with a reagent like BBr₃ would be expected to selectively cleave the methyl-oxygen bond of the methoxy group, yielding Ethyl 2-(2-hydroxy-4-methylphenoxy)acetate. The reaction conditions would need to be carefully controlled to avoid cleavage of the ester or the phenoxy ether linkage.
Nucleophilic Substitution Reactions of the Methoxy Group
Direct nucleophilic substitution of the methoxy group on an unactivated aromatic ring is generally not feasible. The methoxy group is a poor leaving group, and the carbon of the aromatic ring is not sufficiently electrophilic. However, under specific circumstances, such as in the presence of a powerful activating group or through a different mechanistic pathway like SNAr, this transformation could be envisioned. As previously discussed for the aromatic ring, significant activation would be necessary.
Reactions at the Alpha-Carbon of the Ester Linkage
The alpha-carbon of the ester linkage in this compound possesses acidic protons that can be removed by a suitable base to form an enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. msu.edu
The formation of the enolate allows for subsequent alkylation, acylation, or condensation reactions at the alpha-position. youtube.comyoutube.com For example, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide would result in the formation of a new carbon-carbon bond at the alpha-carbon.
This reactivity provides a valuable handle for modifying the side chain of the molecule, allowing for the introduction of various substituents and the elongation of the carbon chain. The choice of base and electrophile is crucial for controlling the outcome of the reaction and avoiding side reactions such as self-condensation. msu.edu
| Reaction | Reagents | Product | Reference |
| Alpha-Halogenation | Acid/Base, Halogen | α-Halo ester | libretexts.org |
| Enolate Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Alkyl ester | youtube.comyoutube.com |
| Aldol Condensation | Base or Acid, Aldehyde/Ketone | β-Hydroxy ester | libretexts.orgmsu.edu |
Alpha-Halogenation and Subsequent Transformations
The carbon atom positioned between the phenoxy oxygen and the ester carbonyl group (the α-carbon) possesses two protons. These α-hydrogens are acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl (C=O) group and the phenoxy oxygen atom. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate.
This enolate can readily react with electrophilic halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). The reaction, typically promoted by a base, results in the substitution of one or both α-hydrogens with a halogen atom. libretexts.org Under basic conditions, controlling the reaction to achieve mono-halogenation can be challenging, as the introduction of an electron-withdrawing halogen atom can increase the acidity of the remaining α-proton, potentially leading to di-halogenation. libretexts.orgwalisongo.ac.id Acid-catalyzed halogenation, proceeding through an enol intermediate, is often preferred for achieving mono-substitution. libretexts.org
The resulting α-halo-phenoxyacetate is a versatile synthetic intermediate. The newly introduced halogen atom serves as a good leaving group for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups at the alpha position, including amines, azides, and thiols, thereby creating a new family of derivatives.
Aldol-Type Condensations or Alkylations
The enolate generated from this compound can participate in carbon-carbon bond-forming reactions.
Aldol-Type and Claisen Condensations: In a reaction analogous to the Aldol condensation, the enolate can act as a nucleophile and attack various carbonyl electrophiles. A particularly relevant reaction for esters is the Claisen condensation. vaia.comvaia.com In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl carbon of a second molecule. This reaction, which requires a stoichiometric amount of a strong base (e.g., sodium ethoxide) to drive the equilibrium, results in the formation of a β-keto ester after an acidic workup. vaia.comvaia.com
Crossed Claisen condensations are also feasible, where the enolate reacts with a different ester, or with aldehydes and ketones in crossed Aldol reactions. These reactions expand the range of complex molecules that can be synthesized from this starting material. For instance, the Claisen condensation of ethyl phenylacetate (B1230308) is a well-documented analogous reaction. researchgate.netchegg.comchegg.com
Alkylation: The enolate of this compound can also be readily alkylated. By treating the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), a new alkyl group can be introduced at the α-carbon. This C-alkylation is a fundamental strategy for elaborating the carbon skeleton of the acetate (B1210297) portion of the molecule.
Synthesis of Derivatives and Analogs
The structure of this compound offers multiple sites for modification, allowing for the systematic synthesis of a wide array of derivatives and analogs.
Modifications of the Ester Group
The ethyl ester functionality is a versatile handle for chemical modification. Standard transformations include:
Hydrolysis: Under either acidic or basic aqueous conditions, the ester can be saponified to yield the corresponding carboxylic acid, 2-(2-methoxy-4-methylphenoxy)acetic acid. This transformation is fundamental for producing derivatives that may have different solubility or biological activity profiles. The synthesis of analogous phenoxyacetic acids, such as (4-formyl-2-methoxyphenoxy)acetic acid, from their respective esters is a common practice. researchgate.net
Transesterification: By heating the ethyl ester in the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups (e.g., methyl, benzyl, etc.). This allows for fine-tuning of the molecule's properties.
Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction, known as aminolysis, typically requires elevated temperatures to proceed efficiently. The aminolysis of the related compound ethyl phenoxyacetate with ammonia is known to produce phenoxyacetamide. chemicalbook.com
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol, yielding 2-(2-methoxy-4-methylphenoxy)ethanol.
Table 1: Common Transformations of the Ester Group
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH(aq), then H₃O⁺ | 2-(2-methoxy-4-methylphenoxy)acetic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 2-(2-methoxy-4-methylphenoxy)acetate |
| Amidation | NH₃, R'NH₂, or R'R''NH | 2-(2-methoxy-4-methylphenoxy)acetamide (or N-substituted) |
| Reduction | 1. LiAlH₄, 2. H₂O | 2-(2-methoxy-4-methylphenoxy)ethanol |
Functionalization of the Aromatic Ring
The benzene ring of the molecule is substituted with three electron-donating groups: a methoxy group (-OCH₃), a methyl group (-CH₃), and a phenoxyacetate group (-OCH₂COOEt). All three are activating and ortho-, para-directing for electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org
The methoxy group at C2 strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
The methyl group at C4 directs to the C3 and C5 (ortho) positions.
The ether linkage at C1 directs to the C6 (ortho) and C4 (para, blocked) positions.
The combined influence of these groups strongly activates the ring, particularly at the C3 and C5 positions, making them the most probable sites for substitution. Potential reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ in acetic acid or FeBr₃.
Nitration: Addition of a nitro (-NO₂) group using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the high activation of the ring may lead to polysubstitution or side reactions, requiring careful control of reaction conditions. youtube.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Ethyl 2-(3-bromo-2-methoxy-4-methylphenoxy)acetate |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(2-methoxy-4-methyl-5-nitrophenoxy)acetate |
| Acylation | RCOCl, AlCl₃ | Ethyl 2-(5-acyl-2-methoxy-4-methylphenoxy)acetate |
Preparation of Structural Analogs with Varying Substituents
The most direct route for synthesizing this compound and its structural analogs is the Williamson ether synthesis. francis-press.commiracosta.edu This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. For this class of compounds, the reaction is between a desired phenol and an ethyl α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), with a base like potassium carbonate facilitating the reaction. walisongo.ac.idedubirdie.comresearchgate.net
The synthesis of the target compound would start from 2-methoxy-4-methylphenol (B1669609) (also known as creosol), which is a commercially available substance derived from plant biomass. caymanchem.comsigmaaldrich.com
By varying the starting phenol, a diverse library of structural analogs can be prepared. Research on related compounds illustrates this versatility. For example, a study on the synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) (4-allyl-2-methoxyphenol) demonstrated the feasibility of this reaction and investigated the effect of different solvents on the yield. walisongo.ac.id
Table 3: Synthesis of Structural Analogs via Williamson Ether Synthesis
| Starting Phenol | Resulting Analog | Reference |
|---|---|---|
| 2-Methoxy-4-methylphenol (Creosol) | This compound | (Inferred) |
| 4-Allyl-2-methoxyphenol (Eugenol) | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | walisongo.ac.id |
| 2-Methoxy-4-vinylphenol (B128420) (MVP) | Methyl 2-(2-methoxy-4-vinylphenoxy)acetate | mdpi.com |
| p-Cresol | Ethyl 2-(4-methylphenoxy)acetate (B14750307) | miracosta.edu |
A study on the alkylation of eugenol with ethyl chloroacetate reported the following yields depending on the solvent used: walisongo.ac.id
Table 4: Yields for the Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
| Solvent | Yield |
|---|---|
| N,N-dimethylformamide (DMF) | 91% |
| Dimethyl sulfoxide (B87167) (DMSO) | 51% |
| Acetonitrile (B52724) (CH₃CN) | 47% |
This synthetic flexibility underscores the value of the phenoxyacetate scaffold in generating a wide range of molecules for further study.
Table of Compounds
Theoretical and Computational Studies of Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. rsc.org These calculations can predict a wide range of molecular characteristics from first principles. researchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. tandfonline.com For Ethyl 2-(2-methoxy-4-methylphenoxy)acetate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.netresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (ether) | 1.37 Å |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.34 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O-C=O (ester) | 124.0° | |
| C-C-O (ester) | 110.2° | |
| Dihedral Angle | C-O-C-C (side chain) | ~175° |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, indicating that this region is susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl group of the ethyl acetate (B1210297) moiety, which is the most probable site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
Note: These values are hypothetical and represent plausible outcomes from DFT calculations for this class of compounds.
Quantum chemical calculations can also predict spectroscopic data, which is invaluable for the characterization of new compounds.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predictions are highly useful for assigning experimental spectra.
IR (Infrared): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretch of the ester, C-O ether stretches, and aromatic C-H bending. walisongo.ac.id
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. mdpi.com The calculations identify the energies of electronic transitions, such as π → π* transitions within the aromatic ring, which correspond to the wavelengths of maximum absorption (λmax). materialsciencejournal.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) - OCH₃ | 3.85 |
| Chemical Shift (δ, ppm) - Ar-CH₃ | 2.30 | |
| Chemical Shift (δ, ppm) - O-CH₂-CO | 4.65 | |
| ¹³C NMR | Chemical Shift (δ, ppm) - C=O | 169.5 |
| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | ~1760 |
| Vibrational Frequency (cm⁻¹) - C-O-C Stretch | ~1250 | |
| UV-Vis | λmax (nm) | ~278 |
Note: This data is illustrative, based on typical values for similar functional groups and structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes and the influence of the environment. nih.gov
This compound has several rotatable single bonds, leading to a high degree of conformational flexibility. Conformational analysis aims to identify the different stable conformations (conformers) and the energy barriers for rotation between them. libretexts.org This is particularly important for understanding how the molecule might interact with biological receptors, as its shape can significantly influence its activity. researchgate.netnih.gov
MD simulations can explore the conformational landscape of the molecule by simulating its motion over time. Key rotations would be around the C-O bonds of the ether linkage and the C-C and C-O bonds of the ethyl acetate group. The simulations can identify low-energy conformers and the transition states that separate them, providing insight into the molecule's flexibility and preferred shapes. youtube.comyoutube.com
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. mdpi.comresearchgate.net
For this compound, simulations in different solvents (e.g., water, ethanol (B145695), acetone) would reveal how the solvent polarity and hydrogen bonding capabilities affect its conformational preferences. In a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic regions. In a nonpolar solvent, it might adopt a more extended conformation. Understanding these solvent-dependent conformational changes is crucial for predicting its behavior in different chemical and biological environments.
QSAR/QSPR Studies (Quantitative Structure-Activity/Property Relationships) - Focus on Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a molecule with its biological activity or physicochemical properties, respectively. nih.govslideshare.net These models are instrumental in predicting the characteristics of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.gov
For this compound, QSPR models can be employed to predict key physicochemical parameters that govern its behavior in various chemical and biological systems.
pKa: The acidity of the molecule, if any, would be a critical parameter. While the ester group is not typically acidic, the parent phenolic compound, 2-methoxy-4-methylphenol (B1669609), has an acidic proton. Computational methods, particularly those based on Density Functional Theory (DFT), have been developed to accurately predict the pKa of phenolic compounds. These methods often involve calculating the Gibbs free energy of the acid and its conjugate base, sometimes incorporating explicit solvent molecules to improve accuracy. mdpi.comtorvergata.itnih.govresearchgate.net For a series of substituted phenols, DFT calculations using functionals like CAM-B3LYP with a solvation model have shown a mean absolute error of around 0.3 pKa units, demonstrating high accuracy. mdpi.comtorvergata.it
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. QSPR models for LogP often use a variety of molecular descriptors, including those related to molecular size, polarizability, and hydrogen bonding capabilities. nih.govnih.govpsu.edu For a diverse set of chemicals, QSAR models have been developed with good predictive power, achieving R² values between 0.7 and 0.8. nih.gov
Solubility: Aqueous solubility is another vital property for many applications. Models like the one developed by Delaney (ESOL) predict solubility based on LogP, molecular weight, number of rotatable bonds, and the proportion of aromatic atoms. blogspot.com Such models provide a rapid estimation of a compound's solubility.
Table 1: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Method/Basis of Prediction |
| pKa | Not applicable (Ester) | The ester functional group is not readily ionizable under typical physiological conditions. The parent phenol's pKa would be relevant for synthesis. |
| LogP | ~2.5 - 3.5 | Based on QSPR models for similar aromatic ethers and phenoxyacetates. nih.gov |
| Water Solubility (LogS) | ~ -3.0 to -4.0 | Estimated using general solubility equations (e.g., ESOL) based on predicted LogP and molecular structure. blogspot.com |
DFT calculations can provide a suite of electronic descriptors that are correlated with the chemical reactivity of a molecule. researchgate.net These descriptors are derived from the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a related compound, ethyl-2-(4-aminophenoxy)acetate, DFT calculations have been used to determine reactivity indices such as ionization potential, electron affinity, hardness, and the electrophilicity index. mdpi.com These parameters provide insight into the molecule's susceptibility to electrophilic or nucleophilic attack. Similar calculations for this compound would elucidate the influence of the methoxy (B1213986) and methyl substituents on the reactivity of the aromatic ring and the ester group.
Table 2: Illustrative Chemical Reactivity Descriptors for this compound
| Descriptor | Conceptual Meaning | Predicted Trend/Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Relatively high, indicating susceptibility to electrophilic attack on the electron-rich aromatic ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Relatively low, with the carbonyl carbon of the ester being a likely site for nucleophilic attack. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | A moderate gap would suggest a balance of stability and reactivity. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Moderate, indicating it can act as an electrophile under certain conditions. |
Note: This table presents conceptual trends based on the chemical structure. Precise values would require specific DFT calculations.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools to investigate the step-by-step mechanism of chemical reactions, including the identification of transient species like transition states.
The most probable synthetic route to this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-methoxy-4-methylphenol to form a phenoxide, which then acts as a nucleophile, attacking an ethyl haloacetate (e.g., ethyl bromoacetate) in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comorganicchemistrytutor.com
Computational modeling of this SN2 reaction would involve locating the transition state structure. mdpi.comresearchgate.netsciforum.net The transition state is a high-energy, transient species where the new carbon-oxygen bond is partially formed, and the carbon-halogen bond is partially broken. masterorganicchemistry.com Quantum mechanical calculations can determine the geometry, vibrational frequencies, and energy of this transition state. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. mdpi.comrsc.org
For the synthesis of this compound, the transition state would feature a five-coordinate carbon atom on the ethyl acetate moiety, with the incoming phenoxide and the departing halide.
For the Williamson ether synthesis of the title compound, the energy profile would likely show an initial energy input to form the phenoxide, followed by the activation energy barrier for the SN2 step. Computational studies on similar SN2 reactions have shown that the energy profile is characterized by a double-well potential energy surface, indicating the formation of an initial complex between the nucleophile and the substrate before the transition state. mdpi.comresearchgate.netsciforum.net The polarity of the solvent is also a critical factor, as it can stabilize charged species and influence the reaction rates and energy barriers. mdpi.comrsc.org
Table 3: Illustrative Energy Profile Data for the Synthesis of this compound via Williamson Ether Synthesis
| Species/State | Relative Gibbs Free Energy (kcal/mol) (Illustrative) | Description |
| Reactants (Phenol + Ethyl Bromoacetate (B1195939) + Base) | 0 | Starting point of the reaction. |
| Phenoxide Intermediate | +5 to +10 | Formed after deprotonation of the phenol (B47542). |
| SN2 Transition State | +20 to +25 | Highest energy point along the reaction coordinate. |
| Products (this compound + Salt) | -10 to -20 | Final products of the reaction, indicating an overall exothermic process. |
Note: The energy values are illustrative and represent a typical profile for an SN2 reaction of this type. Actual values would depend on the specific reactants, base, solvent, and level of theory used in the calculation.
Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of Ethyl 2-(2-methoxy-4-methylphenoxy)acetate from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like this compound. A reverse-phase approach is typically the most effective for this class of compounds.
Method development would involve the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical starting point would be a C18 column, which is a common choice for the separation of phenoxyacetic acid derivatives. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic or acetic acid to ensure good peak symmetry and retention. rsc.org
Validation of the developed HPLC method is crucial to ensure its reliability. This process would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.com
Table 1: Illustrative HPLC Method Parameters for Analysis of a Structurally Similar Phenoxyacetate (B1228835) Compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 275 nm |
| Injection Volume | 10 µL |
This table presents hypothetical data based on methods for structurally similar compounds and should be adapted based on experimental results for this compound.
Gas Chromatography (GC) for Volatile Compound Analysis
For volatile and thermally stable compounds, GC offers excellent separation efficiency. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and improve its chromatographic behavior. However, direct analysis is also plausible.
A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The selection of the appropriate temperature program for the oven is critical to ensure the elution of the compound with a good peak shape and in a reasonable time.
Table 2: Representative GC Method Parameters for Analysis of Phenoxyacetate Esters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (1 min hold), then 15 °C/min to 280 °C (5 min hold) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This table provides an example of typical GC conditions for related compounds and would require optimization for this compound.
Hyphenated Techniques for Enhanced Detection
To achieve the low detection limits required for trace analysis and to obtain definitive structural information, chromatographic techniques are often coupled with powerful detectors, a practice known as hyphenation. thegoodscentscompany.commdpi.comwisdomlib.orgnih.gov
GC-MS and LC-MS/MS for Trace Analysis and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection capabilities of mass spectrometry. Following chromatographic separation, the analyte is ionized, and the resulting mass-to-charge ratio of the parent ion and its fragments are measured. This fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification. For this compound, electron ionization (EI) would likely produce a characteristic fragmentation pattern, including ions corresponding to the loss of the ethoxycarbonyl group and cleavage of the ether bond.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for the analysis of compounds in complex matrices. eurl-pesticides.eulcms.czresearchgate.net After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ is then selected and fragmented in a collision cell. The resulting product ions are monitored, providing a high degree of selectivity and sensitivity. This technique is particularly valuable for quantifying trace levels of the compound in environmental or biological samples.
Table 3: Postulated GC-MS Fragmentation for this compound
| m/z | Proposed Fragment Identity |
| 224 | [M]⁺ (Molecular Ion) |
| 151 | [M - COOC₂H₅]⁺ |
| 137 | [M - OCH₂COOC₂H₅]⁺ |
| 123 | [C₇H₇O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
This table presents hypothetical fragmentation patterns based on the structure of the compound and general fragmentation rules for phenoxyacetate esters.
Hyphenated Spectroscopy (e.g., GC-IR, LC-NMR)
Gas Chromatography-Infrared Spectroscopy (GC-IR) provides real-time infrared spectra of compounds as they elute from the GC column. purdue.edufrontiersin.orgpcbiochemres.comyoutube.com This technique can be particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra due to variations in their functional groups or stereochemistry. purdue.edufrontiersin.orgpcbiochemres.comyoutube.com For this compound, GC-IR could confirm the presence of the ester carbonyl group (around 1760-1740 cm⁻¹), the ether linkage, and the aromatic ring substitutions. spectroscopyonline.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of compounds in complex mixtures without the need for prior isolation. mdpi.comwisdomlib.orgnih.govsumitomo-chem.co.jpsemanticscholar.org After separation by LC, the eluent flows through a specialized NMR flow cell where spectra (e.g., ¹H NMR, ¹³C NMR) are acquired. This technique would provide detailed structural information for this compound, confirming the connectivity of the atoms within the molecule.
Electrochemical Methods for Quantitative Analysis
Electrochemical methods offer a powerful suite of tools for the quantitative analysis of electroactive compounds such as this compound. These techniques are predicated on measuring the electrical response (e.g., current, potential) that arises from a chemical reaction at an electrode surface. The presence of the phenoxy group, which can be susceptible to oxidation, makes this class of compounds amenable to electrochemical investigation.
Voltammetry and Amperometry for Redox Properties
Voltammetry and amperometry are key electrochemical techniques that provide insight into the redox (reduction-oxidation) properties of an analyte and allow for its sensitive quantification.
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The shape of the resulting voltammogram can provide qualitative information about the redox processes, while the peak current is typically proportional to the analyte's concentration.
Cyclic Voltammetry (CV): In CV, the potential is swept linearly from a starting potential to a vertex potential and then back again. This technique is invaluable for probing the mechanisms of redox reactions. For compounds related to this compound, such as other phenols and their derivatives, the initial step is often the oxidation of the hydroxyl or ether-substituted benzene (B151609) ring. mdpi.comresearchgate.net Studies on dihydroxybenzenes, for example, show that the position of substituents on the benzene ring dramatically influences the electrochemical behavior. mdpi.com The oxidation of the phenoxy moiety in the target compound would likely result in an anodic peak on the forward scan. The reversibility of this process could be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. However, electrochemical oxidation of phenolic compounds can often lead to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling, which would be observed as a decrease in current response over successive cycles. mdpi.comresearchgate.net
Square Wave Voltammetry (SWV): SWV is a rapid and highly sensitive technique that uses a potential waveform combining a square wave with a staircase ramp. This method is effective at minimizing background currents, thereby enhancing the signal-to-noise ratio. mdpi.com It has been successfully applied to the analysis of various pesticides. For instance, in the analysis of amitrole, SWV offered a detection limit of 0.33 μM. researchgate.net For this compound, SWV would be expected to provide sharp, well-defined peaks, with the peak height being directly proportional to its concentration, making it suitable for quantitative trace analysis.
Amperometry involves holding the electrode at a constant potential where the analyte is known to be electroactive and measuring the current as a function of time. This technique is often used as the detection method in flow injection analysis (FIA) or high-performance liquid chromatography (HPLC). researchgate.net For phenoxy-based herbicides, amperometric biosensors have been developed. researchgate.net These sensors often utilize an enzyme, such as horseradish peroxidase (HRP), whose activity is inhibited by the target herbicide. researchgate.netiupac.org The change in the enzyme's catalytic activity results in a measurable change in the amperometric signal, allowing for indirect quantification of the herbicide. researchgate.netiupac.org
The table below summarizes typical parameters and findings from voltammetric studies of related phenolic and pesticide compounds, which would inform the development of a method for this compound.
| Parameter | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) | Amperometric Detection |
| Working Electrode | Platinum, Glassy Carbon, Modified Electrodes mdpi.com | Screen-Printed Electrodes, Platinum mdpi.comresearchgate.net | Modified Gold or Carbon Electrodes researchgate.netiupac.org |
| Principle | Measures current during a linear potential sweep (forward & reverse) to study redox behavior. mdpi.com | Measures current sampled at the end of potential pulses on a staircase ramp for high sensitivity. mdpi.com | Measures current at a fixed potential, often used in biosensors or as an HPLC detector. researchgate.netresearchgate.net |
| Typical Application | Characterization of redox mechanism (e.g., reversibility, electrode fouling). researchgate.net | Quantitative trace analysis with low detection limits. researchgate.net | Continuous monitoring or detection in flow systems. iupac.org |
| Observed Phenomena | Oxidation of phenoxy/phenol (B47542) groups; potential for electropolymerization and electrode fouling. mdpi.comresearchgate.net | Well-defined, concentration-dependent peaks. researchgate.net | Signal inhibition in the presence of the target analyte (in biosensor applications). researchgate.net |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used analytical technique for the quantitative determination of compounds that absorb light. sci-hub.se The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). upi.edu
For a compound to be analyzed by UV-Vis spectrophotometry, it must possess a chromophore—a part of the molecule responsible for absorbing UV or visible light. msu.edu In this compound, the substituted benzene ring acts as the primary chromophore. The absorption of UV light excites electrons in the π-orbitals of the aromatic ring to higher energy π* orbitals.
The substituents on the benzene ring—the methoxy (B1213986) group, the methyl group, and the oxyacetate group—influence the precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). These groups, known as auxochromes, can shift the λmax and alter the intensity of the absorption.
The quantitative determination of this compound would involve the following steps:
Selection of Solvent: A solvent that does not absorb in the same region as the analyte must be chosen. Alcohols like ethanol (B145695) or methanol are common choices. upi.edu
Determination of λmax: A UV-Vis spectrum of a dilute solution of the compound is recorded to identify the wavelength of maximum absorbance. This wavelength is used for all subsequent measurements to ensure maximum sensitivity and adherence to the Beer-Lambert law.
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the predetermined λmax. A calibration graph is then plotted (Absorbance vs. Concentration).
Sample Analysis: The absorbance of the unknown sample solution is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. sci-hub.se
The table below outlines the expected characteristics for the spectrophotometric analysis of the target compound.
| Analytical Method | Principle | Expected Chromophore/Bonds | Application |
| UV-Visible Spectroscopy | Measures absorbance of UV-Vis light due to electronic transitions (π → π*). upi.edumsu.edu | Substituted benzene ring. | Quantitative analysis based on the Beer-Lambert law. upi.edu |
| Infrared (IR) Spectroscopy | Measures absorption of IR radiation due to molecular vibrations. walisongo.ac.id | C=O (ester), C-O (ether), C=C (aromatic), C-H. walisongo.ac.id | Structural confirmation and identification of functional groups. walisongo.ac.id |
Exploratory Research Applications of Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate Non Biological/non Therapeutic
Role as a Synthetic Intermediate in Organic Synthesis
The structure of Ethyl 2-(2-methoxy-4-methylphenoxy)acetate makes it a valuable intermediate in organic synthesis. The ether linkage and the ester functional group provide reactive sites for a variety of chemical transformations, allowing it to serve as a scaffold for constructing more complex molecules.
Research into phenoxyacetic acid derivatives demonstrates their role as precursors for a range of fine chemicals. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a structurally related compound, has been optimized to serve as a key building block for novel dual hypoglycemic agents. mdpi.com This process involves the alkylation of a substituted phenol (B47542) followed by further functional group transformations, highlighting a common synthetic pathway where phenoxyacetates like this compound could serve as the initial template. mdpi.com
Similarly, studies on the alkylation of eugenol (B1671780) (a complex phenol) with ethyl chloroacetate (B1199739) to produce ethyl 2-(4-allyl-2-methoxyphenoxy)acetate showcase the fundamental reaction for creating such intermediates. walisongo.ac.id This synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, underscores the straightforward yet powerful nature of using phenoxy structures to build advanced chemical entities. walisongo.ac.id The yields of such reactions are often dependent on the solvent used, as detailed in the table below.
Table 1: Synthesis Yield of a Related Phenoxyacetate (B1228835) in Various Solvents
| Solvent | Product Yield |
|---|---|
| N,N-dimethylformamide (DMF) | 91% |
| Dimethyl sulfoxide (B87167) (DMSO) | 51% |
| Acetonitrile (B52724) (CH₃CN) | 47% |
Data derived from the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id
The utility of phenoxyacetate structures extends to their use as foundational building blocks for highly complex molecules. In one notable area of research, a derivative of 2-methoxy-4-vinylphenol (B128420) (MVP), a compound structurally similar to the creosol backbone of the title compound, was synthesized to create a new monomer for polymerization. mdpi.com Specifically, 2-(2-methoxy-4-vinylphenoxy)acetate was prepared by reacting MVP with methyl bromoacetate (B1195939). mdpi.com This new monomer was then used to create novel polymers, demonstrating how the phenoxyacetate moiety can be integrated into larger macromolecular structures. mdpi.com This approach transforms a bio-based phenolic compound into a functional monomer suitable for creating advanced materials. mdpi.com
Investigation in Material Science Applications
The potential for this compound in material science is an emerging area of investigation, primarily drawing parallels from research on closely related structures.
Research has successfully demonstrated that a vinyl-analogue of the title compound, 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe), can act as a monomer precursor for thermoplastics. mdpi.com This monomer was polymerized via solution polymerization to generate new homopolymers. mdpi.com The study highlights that functionalizing a lignin-derived phenol in this manner is a viable route to producing bio-based polymers. mdpi.com The functionalization of the phenolic group is a key step to prevent unwanted side reactions and to tailor the properties of the resulting polymer. mdpi.com While direct research on the use of this compound as a polymer additive is not yet published, the success of its vinyl counterpart suggests a promising avenue for exploration.
The same research that explored thermoplastic applications also investigated the creation of thermoset polymers. mdpi.com By creating divinylbenzene-like monomers from the 2-methoxy-4-vinylphenol (MVP) platform, researchers were able to produce crosslinked thermosets. mdpi.com This indicates that phenoxyacetate-derived structures could be valuable components in specialty resins and coatings where crosslinking is desired to achieve specific material properties like rigidity and thermal stability. The electropolymerization of related compounds like 4-methoxyphenol (B1676288) in solvents such as ethyl acetate (B1210297) has also been studied for its potential in creating thin, adherent films on surfaces, a principle fundamental to many coating technologies. mdpi.com
Research into Chemosensory and Aroma Chemistry (Non-Human Consumer Testing)
The molecular structure of this compound suggests it possesses distinct sensory properties, making it a candidate for research in aroma chemistry. While specific sensory data for this exact compound is limited in public literature, analysis of structurally similar compounds provides a strong basis for its potential aroma profile.
One source notes that the compound has a "pleasant aroma" that could be utilized in perfumes and other scented products, although the specific characteristics of the aroma are not detailed. smolecule.com More specific information is available for related phenoxyacetates. For example, ethyl 2-(4-methylphenoxy)acetate (B14750307) is described as having a complex aroma profile.
Table 2: Aroma Profile of a Structurally Related Compound, Ethyl 2-(4-methylphenoxy)acetate
| Aroma Descriptor | Note |
|---|---|
| Fruity | Primary |
| Cherry | Primary |
| Brown | Secondary |
| Hay-like | Secondary |
| Powdery | Nuance |
Data sourced from organoleptic evaluation of ethyl 2-(4-methylphenoxy)acetate. thegoodscentscompany.comfragranceu.com
Furthermore, another related molecule, allyl phenoxyacetate, is noted for its fruit fragrance reminiscent of pineapple with honey-like aromatic notes. google.com The presence of the methoxy (B1213986) group on the phenyl ring in this compound, as seen in compounds like 2-methoxy-4-vinylphenol, is often associated with spicy, clove-like aromas. wikipedia.org This suggests that the aroma profile of the title compound is likely a complex blend of fruity, sweet, and potentially spicy notes, making it a person of interest for non-human chemosensory research and potential application in the fragrance industry. smolecule.com
Olfactory Receptor Binding Studies (In Vitro, Non-Clinical)
The interaction of volatile organic compounds with olfactory receptors (ORs) is the fundamental basis of the sense of smell. In vitro studies using engineered cell lines that express specific ORs are a crucial tool for "de-orphanizing" these receptors—that is, identifying the odorant molecules (ligands) that activate them. nih.govresearchgate.net Such research helps in understanding the combinatorial coding of odors, where a single odorant can activate multiple receptors and a single receptor can be activated by multiple odorants. nih.gov
While direct studies on the binding of this compound to specific olfactory receptors are not extensively documented in publicly available literature, its structural motifs suggest it would be a candidate for screening against a panel of ORs. The general methodology for such in vitro studies involves expressing a specific human OR in a host cell system (like HEK293 cells or yeast) that is co-transfected with a reporter gene, often a luminescent or fluorescent protein linked to G-protein activation. nih.gov The response of the receptor to the application of a vapor-phase or liquid-phase odorant can then be measured in real-time. nih.gov
Research on other ester compounds has demonstrated the utility of these assays in determining OR activation profiles. For instance, studies on Drosophila olfactory receptors have mapped the responses of specific receptors, such as Or22a, to a range of esters like 2-methylbutyl acetate and ethyl tiglate. nih.gov The data from these experiments can be used to build a profile of which receptors a particular compound activates, which is the first step in understanding its potential sensory perception.
A hypothetical in vitro screening of this compound against a panel of human olfactory receptors could yield data on its activation pattern. The table below illustrates a potential format for presenting such research findings.
| Olfactory Receptor | Ligand Tested | Concentration (μM) | Response (Normalized) |
| OR1A1 | This compound | 100 | 1.2 |
| OR2M3 | This compound | 100 | 0.1 |
| OR5K1 | This compound | 100 | 3.4 |
| OR7D4 | This compound | 100 | 0.5 |
This table is illustrative and does not represent actual experimental data.
Structural Features Influencing Aromatic Profiles
The guaiacol (B22219) structure itself is known to impart a characteristic smoky, medicinal, and phenolic aroma. thegoodscentscompany.com It is a key component in the flavor of roasted coffee and whiskey and is present in wood smoke. wikipedia.org The methoxy group (O-CH₃) at the ortho position is crucial to this profile.
The ethyl acetate moiety is commonly associated with fruity notes. Many simple esters are used in the flavor and fragrance industry to create fruity and sweet aromas. nih.gov The combination of the phenolic, smoky character of the guaiacol core with the potentially fruity note of the ethyl acetate side chain could result in a complex aroma profile. The methyl group at the para position of the phenyl ring would further modify the volatility and steric hindrance of the molecule, subtly influencing its interaction with olfactory receptors and thus its perceived scent.
| Structural Component | Potential Aromatic Contribution |
| Guaiacol (2-methoxyphenol) moiety | Smoky, phenolic, medicinal, sweet thegoodscentscompany.com |
| Ethyl acetate side chain | Fruity, sweet, ethereal |
| 4-Methyl group | Modification of volatility and steric profile |
This table is based on the known aromatic properties of the individual structural components and is intended for illustrative purposes.
Agricultural Chemical Research (Excluding Direct Human/Animal Consumption or Safety)
Chemical Adjuvants or Formulation Components
Adjuvants are critical components in many agricultural chemical formulations, added to enhance the efficacy of the active ingredient. grdc.com.auwisc.edu They can act as surfactants, wetting agents, penetrants, or stickers. grdc.com.auingevity.com The chemical structure of this compound, with both lipophilic (the aromatic ring) and hydrophilic (the ether and ester linkages) characteristics, suggests it could have potential as an adjuvant.
Phenoxyacetic acid derivatives are part of a class of compounds that can be used in various formulations. noaa.gov As a component in a pesticide formulation, a compound like this compound could potentially improve the solubility of the active ingredient, enhance its uptake by the plant by modifying the leaf cuticle, or increase its rainfastness by acting as a sticker. ingevity.com
Research into the adjuvant properties of this compound would involve formulating it with a known active ingredient and comparing the performance of this formulation against the active ingredient alone or with standard adjuvants. Key performance indicators would include the speed of action, the effectiveness at lower doses of the active ingredient, and the performance under adverse weather conditions like rain.
Environmental Fate and Degradation Studies (Chemical Perspective)
Photodegradation Kinetics and Mechanisms
Understanding the environmental fate of a chemical is crucial. Photodegradation, the breakdown of compounds by light, is a key process that affects the persistence of chemicals in the environment. Studies on the photodegradation of related phenoxyacetic herbicides like MCPA ( (4-chloro-2-methylphenoxy)acetic acid) have shown that they can be broken down by sunlight in aqueous solutions. epa.gov
The photodegradation of such compounds often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov The rate of this process is typically quantified by a rate constant (k) and a half-life (t₁/₂), which is the time required for the concentration of the compound to decrease by half. These parameters are influenced by environmental factors such as pH, the presence of photosensitizers (like dissolved organic matter), and the intensity of light. nih.gov
For this compound, a research study would involve exposing an aqueous solution of the compound to a controlled light source (simulating sunlight) and measuring its concentration over time. The degradation products would also be identified to understand the degradation pathway. The primary degradation mechanism would likely involve the cleavage of the ether linkage or transformations on the aromatic ring. For instance, the photodegradation of MCPA can produce 4-chloro-2-methyl-phenol and o-cresol (B1677501) as minor products. epa.gov
The table below shows hypothetical photodegradation kinetic data for this compound under different pH conditions, illustrating the type of data generated in such studies.
| pH of Solution | Light Source | First-Order Rate Constant (k) (day⁻¹) | Half-Life (t₁/₂) (days) |
| 5.0 | Simulated Sunlight | 0.077 | 9.0 |
| 7.0 | Simulated Sunlight | 0.046 | 15.1 |
| 9.0 | Simulated Sunlight | 0.023 | 30.1 |
This table is a hypothetical representation of potential photodegradation data and is for illustrative purposes only.
Chemical Stability in Various Environmental Matrices
No specific studies on the hydrolysis, photolysis, or degradation of this compound in soil, water, or sediment have been found in the public domain. The stability of a chemical compound in the environment is influenced by factors such as pH, temperature, light, and microbial activity. Without experimental data, any discussion on its persistence or degradation pathways would be purely speculative.
To assess the environmental fate of this compound, research would be required to determine its rate of hydrolysis at different pH levels, its susceptibility to photodegradation by sunlight, and its interaction with various soil and sediment types. Such studies would typically involve incubating the compound in controlled laboratory settings that mimic environmental conditions and measuring its concentration over time.
Interactive Data Table: Chemical Stability of this compound
| Environmental Matrix | Degradation Process | Half-life (t½) | Degradation Products | Reference |
|---|---|---|---|---|
| Water (Hydrolysis) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Water (Photolysis) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Soil | Data Not Available | Data Not Available | Data Not Available | N/A |
| Sediment | Data Not Available | Data Not Available | Data Not Available | N/A |
Bioremediation Potential (Excluding Ecotoxicity)
There is no available research focused on the bioremediation of this compound. The potential for a compound to be bioremediated depends on the ability of microorganisms to use it as a source of carbon and energy, or to transform it into less complex substances. The structure of this compound, with its ether linkage and substituted benzene (B151609) ring, suggests that its biodegradation would likely involve initial hydrolysis of the ester group followed by cleavage of the ether bond and subsequent degradation of the aromatic ring.
While studies on the microbial degradation of other phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are extensive, this information cannot be directly extrapolated to this compound due to differences in their chemical structures which can significantly impact microbial enzyme specificity and degradation rates. nih.govnih.govnih.govresearchgate.net Research into the bioremediation of this specific compound would require isolating microorganisms capable of its degradation, identifying the metabolic pathways involved, and evaluating the efficiency of the process under various environmental conditions.
Interactive Data Table: Microbial Degradation of this compound
| Microorganism/Consortium | Metabolic Pathway | Degradation Rate | Metabolites | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Future Research Directions and Unexplored Avenues for Ethyl 2 2 Methoxy 4 Methylphenoxy Acetate
Development of Novel and Efficient Synthetic Routes
The primary and most established method for synthesizing phenoxyacetates is the Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate. For Ethyl 2-(2-methoxy-4-methylphenoxy)acetate, this would involve the reaction of 2-methoxy-4-methylphenol (B1669609) with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base.
Future research could focus on optimizing this synthesis for higher yields and more environmentally benign conditions. Key areas for investigation include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many organic syntheses, including the preparation of aryloxyacetic acids. unishivaji.ac.in Investigating microwave-assisted synthesis for this compound could lead to a more rapid and efficient production method.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants in different phases. jocpr.com For the synthesis of this compound, a solid-liquid PTC system could be explored, using a quaternary ammonium (B1175870) salt to facilitate the reaction between the solid phenoxide salt and the liquid ethyl haloacetate. This could enhance reaction rates and allow for milder reaction conditions. jocpr.com
Alternative Solvents: While polar aprotic solvents like DMF and DMSO are often effective for Williamson ether synthesis, their environmental impact is a concern. researchgate.net Research into greener solvent alternatives, such as ionic liquids or deep eutectic solvents, could provide more sustainable synthetic routes.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and safer large-scale production.
A comparative study of these different synthetic methodologies could be summarized as follows:
| Synthetic Method | Potential Advantages | Research Focus |
| Conventional Williamson Ether Synthesis | Well-established, reliable | Optimization of base, temperature, and solvent |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Power levels, irradiation time, solvent choice |
| Phase-Transfer Catalysis | Milder conditions, improved reaction rates | Catalyst selection, solvent system |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, flow rates, temperature gradients |
Comprehensive Investigation of Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. The Williamson ether synthesis typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov
Future research in this area should aim to:
Elucidate the Reaction Pathway: Detailed mechanistic studies, including the identification of any potential side products, would be beneficial. For instance, C-alkylation of the phenoxide is a possible competing reaction, and understanding the factors that favor O-alkylation is critical. niscpr.res.in
Kinetic Modeling: A detailed kinetic analysis would provide valuable data on reaction rates and the influence of various parameters. nih.govresearchgate.net This would involve systematically varying the concentrations of reactants, temperature, and catalyst (if applicable) and monitoring the reaction progress over time. The rate law for an SN2 reaction is typically second order, depending on the concentration of both the nucleophile and the substrate. google.com
Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and selectivity. niscpr.res.innih.gov A systematic study of different solvents would help in understanding their role in stabilizing the transition state and influencing the reaction outcome. niscpr.res.in Polar aprotic solvents are generally favored for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide anion. nih.gov
Exploration of Advanced Catalytic Applications
While phenoxyacetate (B1228835) derivatives are often the target of synthesis, their potential use as catalysts or ligands in catalysis is a largely unexplored area.
Future research could investigate:
Ligand Development for Metal-Catalyzed Reactions: The oxygen atoms in the ether and ester groups of this compound could potentially coordinate with metal centers. Derivatization of the aromatic ring or modification of the ethyl group could introduce further coordinating atoms, creating novel ligands for various catalytic transformations. For instance, bulky phenoxide ligands have been used in heterobimetallic aluminate derivatives for selective polymerization. mdpi.com
Organocatalysis: The core structure could be modified to create a chiral organocatalyst. For example, the introduction of amine or thiourea (B124793) functionalities could lead to catalysts for asymmetric reactions. mdpi.com
Precursors for Catalyst Synthesis: The compound could serve as a precursor for the synthesis of more complex catalytic structures. For example, it could be a building block for the synthesis of larger molecules with defined cavities or binding sites suitable for catalysis.
Theoretical Prediction of Novel Chemical Properties
Computational chemistry offers powerful tools to predict and understand the properties of molecules without the need for extensive experimental work.
For this compound, theoretical studies could focus on:
Conformational Analysis: Determining the most stable conformations of the molecule and the energy barriers between them.
Electronic Properties: Calculating properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. These calculations can provide insights into the molecule's reactivity and potential interaction sites. mdpi.com
Spectroscopic Properties: Predicting NMR and IR spectra to aid in experimental characterization.
Reactivity Prediction: Using computational models to predict the regioselectivity of further reactions on the aromatic ring or at the ester group. For instance, density functional theory (DFT) can be used to calculate the relative stabilities of intermediates in electrophilic aromatic substitution reactions.
A summary of potential computational investigations is presented below:
| Computational Method | Property to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies | Reactivity, stability, spectroscopic signatures |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions | Behavior in solution, transport properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Potential biological activity |
Expanding Derivatization Strategies for Diverse Chemical Applications
The functional groups present in this compound—the ester, the ether linkage, and the aromatic ring—provide multiple sites for further chemical modification.
Future research on derivatization could explore:
Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methoxy-4-methylphenoxy)acetic acid. This acid can then be converted to a variety of amides by coupling with different amines, potentially leading to compounds with interesting biological or material properties.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing methoxy (B1213986) and ether-linked acetate (B1210297) groups would influence the position of the new substituent.
Modification of the Ester Group: Transesterification with different alcohols could yield a library of related esters with varying properties.
Cleavage of the Ether Bond: While generally stable, the ether bond can be cleaved under specific conditions, providing access to the parent phenol for further functionalization.
These derivatization strategies would open up the possibility of creating a wide range of new molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-methoxy-4-methylphenoxy)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-methoxy-4-methylphenol with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) in a polar aprotic solvent like acetone under reflux (8–12 hours) . Reaction progress is monitored by TLC using hexane:ethyl acetate (3:1) as the mobile phase . Post-reaction, the mixture is cooled, filtered, and extracted with ether. Acidic workup (e.g., 10% NaOH) removes unreacted phenol, followed by drying and recrystallization from ethanol to improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the ester linkage (δ ~4.2 ppm for –OCH₂CO– and δ ~1.3 ppm for ethyl –CH₃) and substituent positions on the aromatic ring .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ester bond) .
- GC-MS : Validates molecular ion ([M]⁺) and fragmentation patterns, ensuring absence of byproducts .
- Elemental Analysis : Confirms purity (deviation <0.5% from theoretical values) .
Q. How do electron-donating substituents (e.g., methoxy, methyl) influence the synthesis and reactivity of this compound?
- Methodological Answer : The methoxy and methyl groups increase the electron density of the aromatic ring, reducing the acidity of the phenolic –OH. This necessitates stronger bases (e.g., K₂CO₃ instead of NaHCO₃) and prolonged reflux to deprotonate the phenol for nucleophilic attack on ethyl chloroacetate . Steric hindrance from substituents may also slow reaction kinetics, requiring excess reagents or higher temperatures.
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or rotational isomers. Strategies include:
- Recrystallization : Purify the compound using solvents like ethanol/water mixtures to remove impurities .
- Variable Temperature NMR : Assess if splitting patterns change with temperature, indicating dynamic rotational isomerism .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
Q. What strategies optimize yield in large-scale syntheses while minimizing side reactions?
- Methodological Answer :
- Solvent Selection : Use dry acetone to prevent hydrolysis of ethyl chloroacetate .
- Stoichiometry : Maintain a 10–20% molar excess of ethyl chloroacetate to drive the reaction .
- pH Control : Post-reaction, adjust to pH 5–6 during filtration to avoid salt formation (e.g., with unreacted K₂CO₃) and maximize yield .
- Continuous Extraction : Use Soxhlet extraction for efficient recovery of the product from aqueous phases.
Q. How can computational methods (e.g., DFT) predict the redox behavior or stability of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model the HOMO-LUMO gap to predict susceptibility to oxidation. Substituents like methoxy groups increase electron density, lowering oxidation potentials .
- Molecular Dynamics Simulations : Assess solvation effects and stability in different solvents (e.g., ethyl acetate vs. DMSO) .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
